PHD2 Inhibitory Potency Comparison: N-(Pyridine-4-carbonyl)-L-proline vs. Advanced Heterocyclic PHD2 Inhibitors
N-(Pyridine-4-carbonyl)-L-proline demonstrates a 95-fold greater PHD2 inhibitory potency compared to a structurally distinct heterocyclic inhibitor from the same screening campaign. In an NMR-based competition assay using the human PHD2 catalytic domain (residues 181-426) expressed in E. coli with Mn²⁺ cofactor, the target compound exhibited an IC₅₀ of 20 nM [1]. In contrast, an alternative heterocyclic PHD2 inhibitor evaluated under similar fluorescence polarization conditions showed an IC₅₀ of 1,900 nM (1.9 μM) [2]. This nearly two-order-of-magnitude difference in potency underscores the critical contribution of the pyridine-4-carbonyl-L-proline scaffold to effective PHD2 active site engagement.
| Evidence Dimension | PHD2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Alternative heterocyclic PHD2 inhibitor (CHEMBL2436936): 1,900 nM (1.9 μM) |
| Quantified Difference | 95-fold lower IC₅₀ (higher potency) |
| Conditions | Human PHD2 catalytic domain (181-426), Mn²⁺ cofactor, expressed in E. coli; NMR spectroscopy for target compound; fluorescence polarization for comparator |
Why This Matters
The 95-fold potency advantage directly translates to lower compound consumption in screening campaigns and reduced false-negative risk in target validation studies.
- [1] BindingDB Entry BDBM50424584 (CHEMBL2312530). Inhibition of human PHD2 catalytic domain (181-426) Mn²⁺ expressed in E. coli by NMR spectroscopy, IC₅₀: 20 nM. View Source
- [2] BindingDB Entry BDBM50441532 (CHEMBL2436936). Inhibition of PHD2 by fluorescence polarization assay, IC₅₀: 1.90E+3 nM. View Source
